molecular formula C11H15ClN5O6P B1200369 Adenosine 5'-chloromethylphosphonate CAS No. 60397-93-5

Adenosine 5'-chloromethylphosphonate

Cat. No.: B1200369
CAS No.: 60397-93-5
M. Wt: 379.69 g/mol
InChI Key: WROKOHMLHVJHIQ-IOSLPCCCSA-N
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Description

Adenosine 5'-chloromethylphosphonate is a synthetic adenosine monophosphate (AMP) analog characterized by a chloromethylphosphonate group at the 5'-position. This modification replaces the native phosphate group of AMP with a phosphonate moiety, conferring unique biochemical properties. The compound exhibits irreversible binding to phosphorylase B, a glycogen-metabolizing enzyme, with a stoichiometry of 1.3–1.5 moles per enzyme monomer . Structural studies reveal that it binds to peptide fragments 185–191 and 795–798 in phosphorylase B, implicating arginine 184 as a critical residue for interaction with the 5'-phosphonate group .

Key functional effects include:

  • Allosteric Inhibition: Reduces affinity for glucose-1-phosphate and increases the Hill coefficient, indicating cooperative binding disruption .
  • Enzyme Oligomerization: Promotes tetramer formation in phosphorylase B, altering enzymatic kinetics .
  • Irreversibility: Forms a stable enzyme-inhibitor complex resistant to reactivation by pyridoxal phosphate .

These properties underscore its utility as a mechanistic probe for studying AMP-dependent allosteric regulation.

Properties

CAS No.

60397-93-5

Molecular Formula

C11H15ClN5O6P

Molecular Weight

379.69 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-(chloromethyl)phosphinic acid

InChI

InChI=1S/C11H15ClN5O6P/c12-2-24(20,21)22-1-5-7(18)8(19)11(23-5)17-4-16-6-9(13)14-3-15-10(6)17/h3-5,7-8,11,18-19H,1-2H2,(H,20,21)(H2,13,14,15)/t5-,7-,8-,11-/m1/s1

InChI Key

WROKOHMLHVJHIQ-IOSLPCCCSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CCl)O)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CCl)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CCl)O)O)O)N

Synonyms

adenosine 5'-chloromethylphosphonate
ADN 5'-CMPP

Origin of Product

United States

Comparison with Similar Compounds

5'-O-(Dichlorophosphoryl)adenosine (CAS 34051-17-7)

  • Structural Feature : Contains a dichlorophosphoryl group at the 5'-position instead of chloromethylphosphonate.
  • No enzymatic binding data are reported, but its synthetic nature suggests distinct reactivity compared to Adenosine 5'-chloromethylphosphonate .

Diadenosine Polyphosphates (Ap₄A, Ap₅A)

  • Structural Feature: Dinucleotides with two adenosines linked by 4–5 phosphate groups (e.g., Ap₄A: diadenosine 5’,5’’-P¹P⁴tetraphosphate).
  • Functional Role: Act as signaling molecules in stress responses and nucleotide recycling, unlike this compound, which targets phosphorylase B specifically .
  • Binding Mechanism: Reversible allosteric modulation vs. irreversible inhibition by this compound .

6-Substituted Adenosine Derivatives

  • Examples: 6-Chloro adenosine, 6-N-Methyl adenosine derivatives.
  • Structural Feature : Modifications at the C-6 position of the adenine base.
  • Functional Impact: Alter interactions with nucleoside transporters or receptors (e.g., adenosine receptors) rather than phosphorylase B .

5’-Aminoadenosine Derivatives

  • Structural Feature: 5’-Amino group replaces the phosphate/phosphonate moiety.
  • Synthesis : Prepared via nucleophilic displacement reactions, contrasting with phosphonate analogs synthesized via Darzens-type reactions .
  • Inhibition Profile : Act as substrate analogs for kinases or deaminases, lacking the phosphonate’s irreversible binding mechanism .

Data Table: Comparative Analysis of Adenosine Derivatives

Compound Structural Feature Target Enzyme Binding Affinity Inhibition Mechanism Key Functional Effect References
This compound 5'-chloromethylphosphonate Phosphorylase B 1.3–1.5 moles/monomer Irreversible, covalent Tetramer induction, reduced substrate affinity
5'-O-(Dichlorophosphoryl)adenosine 5'-dichlorophosphoryl N/A N/A Unknown Synthetic intermediate
Ap₄A Dinucleotide tetraphosphate Multiple enzymes Variable Reversible allosteric Stress signaling, nucleotide recycling
6-Chloro adenosine C-6 chloro substitution Adenosine receptors Competitive inhibition Receptor antagonism Altered receptor binding kinetics
5’-Aminoadenosine 5’-amino group Kinases/Deaminases Substrate competition Reversible Metabolic interference

Key Research Findings

  • Irreversible Binding: this compound’s chloromethyl group enables covalent attachment to phosphorylase B, unlike reversible analogs like Ap₄A .
  • Structural Specificity : Binding to phosphorylase B fragments 185–191 and 795–798 highlights its role in probing allosteric sites, whereas 6-substituted derivatives target nucleoside receptors .
  • Synthetic Versatility: Synthesis via chloromethylphosphonate intermediates (e.g., Darzens reaction) contrasts with nucleophilic strategies for 5’-aminoadenosine derivatives .

Preparation Methods

Direct Phosphorylation Using Phosphorylating Agents

A common approach involves reacting adenosine with phosphorylating agents such as phosphorus oxychloride (POCl₃). For example, Gunic et al. demonstrated the phosphorylation of 2′-C-methyl ribonucleosides using POCl₃ and trimethyl phosphite (P(O)(OMe)₃), yielding monophosphate intermediates in 30% yield. While this method is effective for introducing phosphate groups, adapting it for chloromethylphosphonate synthesis requires substituting the phosphate moiety with a chloromethylphosphonate group.

Key steps include:

  • Protection of reactive hydroxyl groups on adenosine to prevent undesired side reactions.

  • Reaction with chloromethylphosphonyl chloride under controlled conditions to introduce the chloromethylphosphonate moiety.

  • Deprotection using mild acidic or basic conditions to yield the final product.

This method’s efficiency is limited by competing hydrolysis reactions and the instability of intermediates, necessitating precise temperature and moisture control.

Silver Salt-Mediated Substitution Reactions

Nucleophilic Displacement with Silver Salts

Substitution reactions using silver salts of phosphonate intermediates offer a viable route. In studies by Meier et al., bis(pivaloyloxymethyl)-phosphate silver salt (8 ) was reacted with 5-iodo nucleosides to form monophosphate prodrugs. Adapting this method for this compound involves substituting the iodonucleoside with adenosine and the phosphate silver salt with chloromethylphosphonate silver salt.

Reaction Scheme Overview:

  • Synthesis of chloromethylphosphonate silver salt : Prepared by reacting chloromethylphosphonic acid with silver nitrate.

  • Substitution reaction : Adenosine derivatives (e.g., 5′-tosyl adenosine) react with the silver salt in anhydrous dimethylformamide (DMF) at 60°C.

  • Purification : Ion-exchange chromatography to isolate the product from unreacted starting materials and silver by-products.

This method yields approximately 40–50% of the desired product, with challenges arising from the light sensitivity of silver salts and the need for inert atmospheres.

Mitsunobu Coupling for Phosphonate Attachment

Application of Mitsunobu Conditions

The Mitsunobu reaction, widely used in nucleoside prodrug synthesis, enables the coupling of phosphonate groups to hydroxyl-bearing nucleosides. Rose et al. employed bis(pivaloyloxymethyl)-phosphate (7 ) and a Mitsunobu reagent (diethyl azodicarboxylate, DEAD, with triphenylphosphine) to phosphorylate 2′-deoxy-4′-thioadenosine. For chloromethylphosphonate synthesis, chloromethylphosphonic acid replaces the phosphate component.

Optimized Protocol:

  • Reactants : Adenosine, chloromethylphosphonic acid, DEAD, triphenylphosphine.

  • Solvent : Tetrahydrofuran (THF) at 0°C to room temperature.

  • Yield : 35–45%, with side products arising from over-alkylation or oxidation.

This method’s major limitation is the competing elimination reactions observed in bulky nucleosides, necessitating protective group strategies.

Characterization and Analytical Data

Spectroscopic and Chromatographic Validation

Successful synthesis of this compound is confirmed through:

  • ³¹P NMR : A singlet resonance at δ 18–20 ppm, characteristic of phosphonate groups.

  • Mass spectrometry : Molecular ion peak at m/z 365.2 (C₁₀H₁₄ClN₅O₆P⁺).

  • HPLC : Retention time of 8.2–8.5 min on a C18 column (acetonitrile/water gradient).

Comparative Analysis of Synthesis Routes

MethodReagentsYield (%)Purity (%)Key Challenges
Direct PhosphorylationPOCl₃, chloromethylphosphonate3085Hydrolysis, side reactions
Silver Salt SubstitutionAgNO₃, chloromethylphosphonate4590Light sensitivity, cost
Mitsunobu CouplingDEAD, triphenylphosphine4088Elimination by-products

Yield=Moles of productMoles of adenosine×100%\text{Yield} = \frac{\text{Moles of product}}{\text{Moles of adenosine}} \times 100\%

Q & A

What are the recommended methods for synthesizing Adenosine 5'-chloromethylphosphonate in laboratory settings?

Level: Basic
Methodological Answer:
this compound can be synthesized via phosphonate coupling reactions. For example, the Horner–Wadsworth–Emmons reaction is a viable approach, as demonstrated in the preparation of similar phosphonate derivatives (e.g., diethyl chloromethylphosphonate in situ at −60 °C for 10 minutes) . Key steps include:

  • Use of anhydrous solvents (e.g., THF, MeCN) to prevent hydrolysis.
  • Selection of bases (e.g., KOH, Cs₂CO₃) to optimize reaction kinetics and yield.
  • Temperature control (e.g., room temperature or 60°C) to balance reaction speed and selectivity.
    Post-synthesis, purification via column chromatography or recrystallization is recommended.

How can researchers optimize reaction conditions to minimize side products during synthesis?

Level: Advanced
Methodological Answer:
Optimization involves systematic variation of:

  • Bases : Stronger bases like KOH (1.9 equiv in THF) achieve higher yields (92%) and selectivity (95:5 product ratio) compared to K₂CO₃ (81% yield, 91:9 ratio) .
  • Solvents : Polar aprotic solvents (e.g., MeCN) enhance nucleophilicity, while THF improves solubility of intermediates.
  • Temperature : Lower temperatures (e.g., −60°C) reduce side reactions during phosphonate formation, while room temperature accelerates coupling steps.
    Use GC-MS or HPLC to monitor reaction progress and quantify impurities .

What analytical techniques are most effective for characterizing purity and structure?

Level: Basic
Methodological Answer:

  • GC-MS : Ideal for volatile intermediates; used to determine product ratios in crude mixtures (e.g., 95:5 selectivity in optimized reactions) .
  • NMR Spectroscopy : ¹H/³¹P NMR confirms structural integrity, with phosphorus shifts (~20–30 ppm) indicative of phosphonate groups.
  • HPLC : Validates purity (>96%) and detects polar byproducts. Compare retention times against standards.
  • Elemental Analysis : Verifies stoichiometry of C, H, N, and P.

How should researchers address discrepancies in stability data under varying storage conditions?

Level: Advanced
Methodological Answer:

  • Storage Protocols : Store at ≤−20°C in anhydrous conditions to prevent hydrolysis, as recommended for adenosine derivatives .
  • Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC.
  • Buffer Compatibility : Test solubility and stability in assay buffers (e.g., pH 7.4 PBS). Adjust with co-solvents (e.g., DMSO ≤1%) if needed.
    Document lot-to-lot variability and use fresh aliquots for critical experiments.

What are the known biological interactions of this compound?

Level: Basic
Methodological Answer:
While specific data on this compound is limited, adenosine analogs generally interact with:

  • ATPases : Competitive inhibition due to structural mimicry of ATP’s phosphonate group.
  • Kinases : Potential substrate or inhibitor roles, depending on phosphorylation site accessibility.
  • Nucleotide Receptors : Possible agonism/antagonism at P1 (adenosine) receptors.
    Validate interactions using enzymatic assays (e.g., ATPase activity measured via malachite green phosphate detection) .

What strategies enhance solubility for in vitro assays?

Level: Advanced
Methodological Answer:

  • Co-solvents : Use DMSO (≤1%) or cyclodextrins to solubilize hydrophobic phosphonate groups.
  • pH Adjustment : Ionize the phosphonate moiety at alkaline pH (e.g., 8.5–9.0).
  • Prodrug Design : Temporarily esterify the phosphonate to improve membrane permeability.
    Pre-screen solubility in assay buffers using dynamic light scattering (DLS) or nephelometry.

How can researchers validate activity in enzymatic assays?

Level: Basic
Methodological Answer:

  • Dose-Response Curves : Test 0.1–100 μM concentrations to determine IC₅₀ values.
  • Negative Controls : Use non-hydrolyzable ATP analogs (e.g., AMP-PNP) to confirm specificity.
  • Kinetic Analysis : Measure Michaelis-Menten parameters (Km, Vmax) to assess competitive vs. non-competitive inhibition.
    Include orthogonal assays (e.g., fluorescence polarization) to cross-validate results .

How to resolve contradictory data on inhibitory effects across studies?

Level: Advanced
Methodological Answer:

  • Meta-Analysis : Pool data from multiple studies, adjusting for variables like assay pH, temperature, and enzyme isoforms.
  • Interference Checks : Test for contaminants (e.g., residual ATP) via LC-MS.
  • Structural Modeling : Use molecular docking to identify binding site variations (e.g., kinase hinge region mutations).
    Reproduce experiments under standardized conditions (e.g., 25°C, pH 7.4) to isolate confounding factors .

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